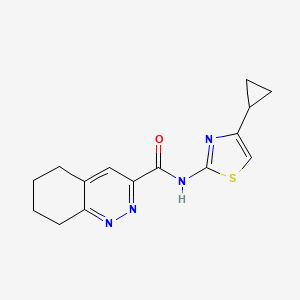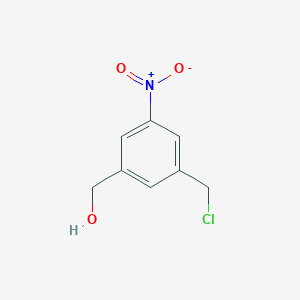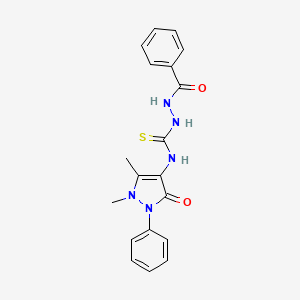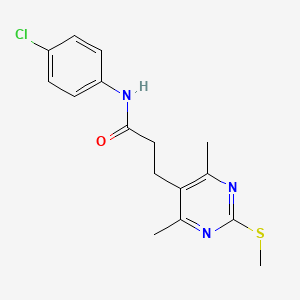
5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of chemicals that have been extensively studied for their synthesis and chemical properties. Research has demonstrated various methods for the synthesis of 1,2,3-triazole derivatives, emphasizing the versatility of these compounds in chemical reactions. For instance, Albert (1970) discussed the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, showcasing the flexibility of triazole compounds in substitution reactions which could be relevant to the synthesis of the compound (Albert, 1970). Moreover, studies like those by Bektaş et al. (2007) on antimicrobial activities of triazole derivatives underline the biological relevance of these compounds, hinting at potential applications beyond mere chemical interest (Bektaş et al., 2007).
Biological Activities and Applications
The triazole core structure is pivotal in medicinal chemistry due to its incorporation into compounds with significant biological activities. Ferrini et al. (2015) discussed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds, which are crucial for developing peptidomimetics or biologically active compounds. Such scaffolds have found applications in inhibiting proteins like HSP90, indicating the compound's potential use in therapeutic development (Ferrini et al., 2015).
Albericio and Bárány (2009) provided insights into using triazole derivatives for synthesizing peptide amides under mild conditions, showcasing the utility of triazole compounds in the synthesis of complex biomolecules. This application could be relevant for the development of pharmaceuticals and research chemicals (Albericio & Bárány, 2009).
Potential for New Synthetic Pathways
Research on triazoles has also led to discoveries of new synthetic pathways and chemical transformations, such as the Dimroth rearrangement, which could offer novel methods for the synthesis or modification of the compound . Studies like those by Albert (1970) on the transformation of triazole derivatives in alkaline conditions provide a foundation for exploring new chemical reactions that could be applied to synthesize or modify similar compounds (Albert, 1970).
Propiedades
IUPAC Name |
5-amino-N-(5-chloro-2-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-4-5-12(2)14(8-11)10-25-18(21)17(23-24-25)19(26)22-16-9-15(20)7-6-13(16)3/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHOVKNLCTART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2833573.png)

![N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2833578.png)
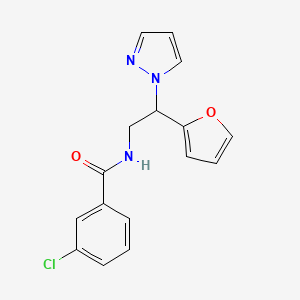
![Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2833583.png)
![1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2833584.png)

![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride](/img/structure/B2833586.png)
![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2833587.png)
